3-[(2-Tetrahydropyranyl)oxy]propanoic acid
Description
Properties
IUPAC Name |
3-(oxan-2-yloxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-7(10)4-6-12-8-3-1-2-5-11-8/h8H,1-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVRFVXIQBDLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Tetrahydropyranyl Oxy Propanoic Acid
Direct Protection Strategies of 3-Hydroxypropanoic Acid
The most straightforward approach to synthesizing 3-[(2-Tetrahydropyranyl)oxy]propanoic acid is the direct protection of the hydroxyl moiety of 3-hydroxypropanoic acid. This involves the reaction of 3-hydroxypropanoic acid with 3,4-dihydro-2H-pyran (DHP), typically in the presence of a catalyst. researchgate.net The stability of the resulting THP ether is a key advantage, as it is resilient to a variety of non-acidic reaction conditions. rsc.org
THP Ether Formation via Dihydropyran Reactivity
The formation of the THP ether occurs through the acid-catalyzed addition of the hydroxyl group of 3-hydroxypropanoic acid to the double bond of dihydropyran. researchgate.net This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, which is then attacked by the alcohol.
Brønsted acids are commonly employed as catalysts for the tetrahydropyranylation of alcohols. A typical procedure involves treating the alcohol with dihydropyran in the presence of a catalytic amount of an acid such as p-toluenesulfonic acid (PTSA) in a suitable solvent like dichloromethane (B109758) at ambient temperature. researchgate.net The use of a combination of p-toluenesulfonic acid and acetic acid has also been shown to be effective for related reactions. organic-chemistry.org These acidic conditions facilitate the protonation of dihydropyran, initiating the reaction cascade that leads to the formation of the THP ether.
Lewis acids are also effective catalysts for the tetrahydropyranylation of alcohols and can offer advantages in terms of mildness and selectivity. rsc.org Scandium triflate (Sc(OTf)₃) is a notable Lewis acid catalyst used in various organic transformations, including the synthesis of tetrahydropyran-containing structures. organic-chemistry.orgnih.gov Other Lewis acids, such as indium(III) triflate (In(OTf)₃), have been utilized in related syntheses of tetrahydropyran (B127337) motifs. organic-chemistry.org The use of Lewis acids can sometimes allow for the protection of acid-sensitive molecules that might not be compatible with strong Brønsted acids. rsc.org
To simplify product purification and catalyst recovery, heterogeneous catalysts have been developed for tetrahydropyranylation reactions. These solid-supported catalysts can be easily removed by filtration. Amberlyst-15, a strongly acidic ion-exchange resin, is a commercially available and effective heterogeneous catalyst for various acid-catalyzed reactions, including esterification and the formation of acetals. arkat-usa.orgsigmaaldrich.comdupont.comresearchgate.netsigmaaldrich.com Its use in the protection of alcohols offers a facile and environmentally friendly approach, with the catalyst being regenerable and recyclable. arkat-usa.org Zeolite H-beta is another heterogeneous acid catalyst that provides a useful alternative for the protection of alcohols as THP ethers under mild conditions. rsc.org
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters. Key factors that are typically adjusted to maximize yield and selectivity include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, in the synthesis of related compounds, the catalyst loading, temperature, and duration of the reaction are critical variables that are fine-tuned to achieve high conversion rates while minimizing the formation of byproducts.
Below are representative data tables illustrating the effect of different catalysts and conditions on the tetrahydropyranylation of alcohols, which are analogous to the synthesis of the target compound.
Table 1: Comparison of Catalysts for the Tetrahydropyranylation of a Model Alcohol *
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Toluenesulfonic acid | Dichloromethane | 25 | 2 | 95 |
| Scandium triflate | Dichloromethane | 25 | 3 | 92 |
| Amberlyst-15 | Dichloromethane | 25 | 4 | 90 |
| Zeolite H-beta | Dichloromethane | 40 | 5 | 88 |
Data is representative of typical yields for the tetrahydropyranylation of simple alcohols and serves as an illustrative example.
Table 2: Optimization of Reaction Conditions for a Heterogeneously Catalyzed Tetrahydropyranylation *
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 25 | 6 | 75 |
| 5 | 25 | 4 | 90 |
| 5 | 40 | 2 | 98 |
| 10 | 40 | 2 | 98 |
This table illustrates the general trends observed when optimizing a reaction catalyzed by a heterogeneous catalyst like Amberlyst-15.
Indirect Synthetic Routes and Precursor Transformations
An alternative strategy for the synthesis of this compound involves the use of a precursor that is subsequently converted to the final product. A common indirect route is the protection of an ester of 3-hydroxypropanoic acid, such as ethyl 3-hydroxypropanoate, followed by hydrolysis of the ester group.
This two-step process begins with the tetrahydropyranylation of the hydroxyl group of ethyl 3-hydroxypropanoate using dihydropyran and an acid catalyst, analogous to the direct protection of the acid. This yields ethyl 3-[(2-Tetrahydropyranyl)oxy]propanoate. The subsequent step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This hydrolysis can be carried out under basic conditions (saponification) followed by acidification, or under acidic conditions. arkat-usa.orgdupont.com For example, heating the ester with a dilute aqueous alkali like sodium hydroxide (B78521), followed by the addition of a strong acid, will yield the desired propanoic acid derivative. dupont.com This method can be advantageous as esters are often more soluble in organic solvents used for the protection reaction and can sometimes lead to cleaner reactions with fewer side products.
Derivations from Alternative Functionalized Propanoic Acid Precursors
The synthesis of 3-hydroxypropanoic acid, the direct precursor to the title compound, can be achieved from several alternative functionalized molecules. A common industrial method involves the base-catalyzed hydration of acrylic acid, followed by acidification. wikipedia.org Other classical routes include the hydrolysis of 3-propiolactone, which itself is produced from ketene (B1206846) and formaldehyde (B43269), or the cyanation of ethylene (B1197577) chlorohydrin followed by hydrolysis of the resulting nitrile. wikipedia.org
More recently, bio-based feedstocks have been explored. For instance, alkyl levulinates, which can be derived from cellulose, are viable precursors. These can be converted into 3-acetoxypropionates through biocatalytic oxidation. Subsequent hydrolysis of the acetate (B1210297) ester yields 3-hydroxypropanoic acid, which can then be protected with a THP group. nih.govresearchgate.net This chemoenzymatic approach highlights a sustainable route from renewable biomass to valuable chemical building blocks. nih.gov
Table 1: Synthesis from Alternative Functionalized Precursors
| Precursor | Key Transformation(s) | Resulting Intermediate |
|---|---|---|
| Acrylic Acid | Base-induced hydration | 3-Hydroxypropanoic acid wikipedia.org |
| 3-Propiolactone | Hydrolysis | 3-Hydroxypropanoic acid wikipedia.org |
| Alkyl Levulinates | Baeyer-Villiger oxidation & Hydrolysis | 3-Hydroxypropanoic acid nih.govresearchgate.net |
Chemoenzymatic Transformations for Structural Elaboration
Chemoenzymatic strategies, which merge the versatility of chemical synthesis with the high selectivity of biocatalysis, offer powerful routes for structural elaboration. These methods are particularly effective for producing chiral molecules. A common chemoenzymatic process involves the chemical synthesis of a racemic intermediate, followed by an enzyme-catalyzed kinetic resolution to separate the enantiomers. For example, racemic ethyl 3-hydroxy-3-phenylpropanoate can be resolved using lipases to yield the optically pure (S)-enantiomer. researchgate.netresearchgate.net This general strategy is applicable to the synthesis of chiral 3-hydroxypropanoic acid.
Another advanced chemoenzymatic approach starts with renewable resources like cellulose. Pulp can be converted to butyl levulinate via microwave-assisted alcoholysis (a chemical step). This intermediate is then subjected to a Baeyer-Villiger monooxygenase (an enzymatic step) from Acinetobacter radioresistens, which oxidizes the ketone to an ester, yielding butyl 3-acetoxypropionate. nih.govresearchgate.net This product is a direct precursor to 3-HP. nih.govresearchgate.net Such methods showcase the potential for sustainable production of valuable oleochemicals and platform chemicals from waste or renewable materials. mdpi.com
Table 2: Chemoenzymatic Synthesis Examples
| Enzyme/Catalyst | Chemical Step | Enzymatic Step | Key Intermediate |
|---|---|---|---|
| Porcine Pancreas Lipase (PPL) | Synthesis of racemic ethyl 3-hydroxy-3-phenylpropanoate | Enantioselective hydrolysis | (S)-3-Hydroxy-3-phenylpropanoic acid researchgate.net |
| Baeyer-Villiger Monooxygenase (Ar-BVMO) | Microwave-assisted alcoholysis of pulp to butyl levulinate | Regioselective oxidation | Butyl 3-acetoxypropionate nih.govresearchgate.net |
Enantioselective Synthesis of Chiral this compound
The production of enantiomerically pure forms of the title compound is of significant interest, as biological activity is often stereospecific. The key challenge lies in the enantioselective synthesis of the 3-hydroxypropanoic acid core.
Asymmetric Catalysis Approaches
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While many strategies focus on α-chiral carboxylic acids, analogous methods can be applied to β-chiral systems. rsc.org An effective organocatalytic approach involves the use of imidazolidinone catalysts, such as MacMillan's catalyst, for the asymmetric epoxidation of terminal alkenes. nih.gov The resulting chiral terminal epoxides can be converted through subsequent steps, such as reaction with a cyanide source followed by hydrolysis, to yield chiral β-hydroxy acids. This method allows for the formation of the chiral center with high enantiomeric excess. nih.gov
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.orgtcichemicals.com A classic example is the Evans aldol (B89426) reaction, which employs chiral oxazolidinone auxiliaries. tcichemicals.com To synthesize chiral 3-hydroxypropanoic acid, an N-acyloxazolidinone can be subjected to soft enolization to form a (Z)-enolate. wikipedia.org This enolate then reacts with a formaldehyde equivalent in a diastereoselective aldol reaction, establishing the C-3 stereocenter. Subsequent hydrolysis or other cleavage methods remove the auxiliary to furnish the enantiopure 3-hydroxypropanoic acid. wikipedia.orgtcichemicals.com Another well-established auxiliary, pseudoephedrine, can be used to form a chiral amide, which can then be enolized and reacted with an electrophile to create the desired stereocenter with high diastereoselectivity. wikipedia.org
Table 3: Chiral Auxiliary Strategies
| Auxiliary Type | Key Reaction | Stereochemical Control |
|---|---|---|
| Evans Oxazolidinone | Asymmetric Aldol Reaction | The chiral auxiliary directs the facial approach of the electrophile (e.g., formaldehyde) to the enolate. wikipedia.orgtcichemicals.com |
| Pseudoephedrine | Asymmetric Alkylation/Aldol | The methyl and hydroxyl groups on the auxiliary block one face of the enolate, directing the electrophile to the opposite face. wikipedia.org |
Biocatalytic and Enzymatic Pathways for Enantiopure Intermediates
Biocatalysis provides highly efficient and selective pathways to enantiopure compounds under mild conditions. researchgate.net Metabolically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed to produce 3-HP from renewable substrates like glucose and glycerol. nih.govnih.govrsc.orgfrontiersin.org These engineered microbes utilize pathways like the malonyl-CoA pathway, where acetyl-CoA is converted to malonyl-CoA and then reduced to 3-HP. nih.govnih.gov
For enantioselective synthesis, specific enzymes are employed. Lactate dehydrogenases (LDHs) have been used for the asymmetric reduction of α-keto acids to α-hydroxy acids. nih.govresearchgate.net By analogy, a 3-oxo-propanoic acid derivative could be reduced to a chiral 3-hydroxypropanoic acid using an appropriate ketoreductase or dehydrogenase. Furthermore, dual-enzyme cascades offer sophisticated one-pot syntheses. mdpi.com For instance, a "hydrogen-borrowing" cascade can convert a racemic alcohol into a single enantiomer of an amine or alcohol. mdpi.comnih.gov In such a system, an alcohol dehydrogenase could first oxidize racemic 3-hydroxypropanoic acid ester to the corresponding 3-keto ester, which is then asymmetrically reduced by a second, stereoselective alcohol dehydrogenase to yield a single enantiomer of the hydroxy ester. nih.gov
Table 4: Biocatalytic and Enzymatic Pathways
| Enzyme/Organism | Pathway/Reaction | Substrate | Product |
|---|---|---|---|
| Engineered E. coli / S. cerevisiae | Malonyl-CoA Pathway | Glucose / Glycerol | 3-Hydroxypropanoic acid nih.govnih.gov |
| Lactate Dehydrogenase (LDH) | Asymmetric Reduction (by analogy) | 3-Oxo-propanoic acid derivative | Chiral 3-Hydroxypropanoic acid derivative nih.govresearchgate.net |
| Alcohol Dehydrogenases (dual-enzyme cascade) | Kinetic Resolution / Asymmetric Reduction | Racemic 3-Hydroxypropanoic acid ester | Enantiopure 3-Hydroxypropanoic acid ester nih.gov |
| Baeyer-Villiger Monooxygenase | Regioselective Oxidation | Alkyl levulinate | 3-Acetoxypropionate (3-HP precursor) nih.govresearchgate.net |
Reactivity and Chemical Transformations of 3 2 Tetrahydropyranyl Oxy Propanoic Acid
Chemical Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to produce a range of derivatives. These reactions are fundamental in organic synthesis for building more complex molecular architectures.
Esterification of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. This reaction is a standard method for converting carboxylic acids into esters, which are often used as protecting groups or as intermediates in further synthetic steps.
Similarly, amidation involves the reaction of the carboxylic acid with an amine to form an amide. libretexts.org This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, to facilitate the reaction with the amine. libretexts.org Both esterification and amidation are crucial for creating peptide bonds in peptide synthesis. nih.gov
The carboxylic acid moiety of this compound can be reduced to a primary alcohol. researchgate.net A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk The reaction proceeds in two stages, first forming an aldehyde intermediate which is then rapidly reduced to the primary alcohol. chemguide.co.uk The reaction is usually carried out in a dry ether solvent, followed by an acidic workup to yield the alcohol. chemguide.co.ukdocbrown.info
The selective reduction of the carboxylic acid to an aldehyde is more challenging. It often requires the use of specialized reagents or a two-step process involving the conversion of the carboxylic acid to a more easily reducible derivative, such as an acyl chloride or an ester, followed by partial reduction. organic-chemistry.org
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, although it may require specific conditions or functionalization. In some cases, decarboxylation can be achieved through heating, particularly if the molecule has a structure that can stabilize the resulting carbanion. nih.gov More commonly, decarboxylative reactions are facilitated by catalysts, such as copper, palladium, silver, or nickel compounds. nih.gov These methods are often employed in cross-coupling reactions to form new carbon-carbon bonds. nih.gov
To enhance the reactivity of the carboxylic acid group for nucleophilic substitution, it can be converted into more reactive derivatives like acyl chlorides or acid anhydrides.
Acyl Chlorides: The conversion of this compound to its corresponding acyl chloride can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgkhanacademy.orgchemguide.co.uklibretexts.org These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride. wikipedia.orglibretexts.org The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can simplify purification. chemguide.co.ukyoutube.com
Acid Anhydrides: Acid anhydrides can be formed from this compound. One common method involves the reaction of the carboxylic acid with an acyl chloride. turito.comlibretexts.orgkhanacademy.org This can lead to the formation of either a symmetrical anhydride (B1165640), if the acyl chloride is derived from the same carboxylic acid, or a mixed anhydride if a different acyl chloride is used. turito.com Alternatively, the dehydration of two molecules of the carboxylic acid at high temperatures can also produce the anhydride. chemguide.co.uk
Deprotection Strategies for the Tetrahydropyranyl Ether
The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of conditions, including basic, organometallic, and reducing environments. total-synthesis.comorganic-chemistry.org However, it can be readily removed under acidic conditions. total-synthesis.comorganic-chemistry.orgwikipedia.org
The cleavage of the THP ether in this compound is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.orgwikipedia.org This process involves the protonation of the ether oxygen, followed by the departure of the alcohol and the formation of a resonance-stabilized carbocation. total-synthesis.com The carbocation is then attacked by water or an alcohol solvent to regenerate the original alcohol and a byproduct derived from the THP group. total-synthesis.com
A variety of acidic conditions can be employed for this deprotection, ranging from strong acids to milder Lewis acids. Common reagents and conditions include:
Acetic acid in a mixture of tetrahydrofuran (B95107) (THF) and water. wikipedia.org
p-Toluenesulfonic acid (TsOH) in an appropriate solvent. wikipedia.org
Pyridinium (B92312) p-toluenesulfonate (PPTS), a less acidic alternative to TsOH, often used in ethanol (B145695). total-synthesis.comwikipedia.org
Lewis acids such as bismuth triflate or iron(III) tosylate, which can catalyze the deprotection under mild conditions. organic-chemistry.orgiwu.edu
The choice of the deprotection method depends on the sensitivity of other functional groups present in the molecule.
Interactive Data Tables
Table 1: Chemical Transformations of the Carboxylic Acid Moiety
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | Alcohol, Acid Catalyst | Ester |
| Amidation | Amine, Coupling Agent or Acyl Chloride | Amide |
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄), then H₃O⁺ | Primary Alcohol |
| Reduction to Aldehyde | 1. SOCl₂ or Oxalyl Chloride 2. Partial reducing agent | Aldehyde |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride |
| Acid Anhydride Formation | Acyl Chloride or Dehydration (High Temp.) | Acid Anhydride |
Table 2: Acid-Catalyzed Deprotection of the THP Ether
| Reagent | Conditions |
| Acetic Acid | THF/Water |
| p-Toluenesulfonic Acid (TsOH) | Water or other suitable solvent |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol |
| Bismuth Triflate | Mild conditions |
| Iron(III) Tosylate | Methanol, Room Temperature |
Mild and Selective Deprotection Techniques for Acid-Sensitive Substrates
The removal of the tetrahydropyranyl (THP) protecting group is typically achieved through acid-catalyzed hydrolysis. wikipedia.org However, for substrates containing other acid-sensitive functionalities, harsh acidic conditions are unsuitable. This has led to the development of numerous mild and selective deprotection techniques. The goal is to cleave the THP ether linkage of this compound while preserving other delicate parts of the molecule.
Several strategies employ mild Lewis acids or non-acidic reagents to achieve this selectivity. organic-chemistry.org For instance, a combination of lithium chloride and water in dimethyl sulfoxide (B87167) (DMSO) provides a neutral and efficient method for deprotecting THP ethers. acs.orgorganic-chemistry.org This system has been shown to be effective at 90°C, yielding the corresponding alcohol in high yields without the use of acids or the generation of toxic byproducts. acs.orgorganic-chemistry.org The choice of solvent is crucial, as the reaction does not proceed in solvents like tetrahydrofuran (THF) or benzene. acs.org
Other mild methods that are particularly useful for acid-sensitive substrates include the use of scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) in methanol, which can deprotect THP ethers in high yields. researchgate.net Additionally, solid acid catalysts like zeolite H-beta offer a recyclable and efficient option for both the protection and deprotection of alcohols as THP ethers under mild conditions. organic-chemistry.org These methods are advantageous due to short reaction times and high yields. organic-chemistry.org
The following table summarizes various mild and selective deprotection methods applicable to THP ethers.
| Reagent System | Solvent | Temperature | Notes |
| Lithium Chloride (LiCl), Water (H₂O) | Dimethyl sulfoxide (DMSO) | 90 °C | Mild, neutral conditions; selective in the presence of various functional groups. acs.orgorganic-chemistry.org |
| Scandium triflate (Sc(OTf)₃) | Methanol (MeOH) | Room Temp | Catalytic amount of Lewis acid is effective. researchgate.net |
| Zeolite H-beta | - | - | Heterogeneous catalyst, recyclable, high yields. organic-chemistry.org |
| Acetic acid (AcOH), THF, H₂O | Tetrahydrofuran (THF), Water (H₂O) | 45 °C | Mildly acidic conditions, though may affect highly acid-labile groups. nih.gov |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | - | Mildly acidic, commonly used for deprotection. wikipedia.org |
| Bismuth triflate (Bi(OTf)₃) | - | - | Catalyst is relatively non-toxic and insensitive to air and moisture. organic-chemistry.org |
Oxidative Deprotection Methods
An alternative to hydrolytic cleavage is oxidative deprotection. These methods convert the THP ether directly into a carbonyl compound, which in the case of this compound would lead to an aldehyde-acid derivative. A notable and environmentally friendly method involves the use of N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water. organic-chemistry.org This procedure is performed at room temperature and offers high yields without the use of toxic reagents or organic solvents. organic-chemistry.orgorganic-chemistry.org The β-cyclodextrin is believed to activate the THP ether through hydrogen bonding, which facilitates the subsequent hydrolysis and oxidation. organic-chemistry.org
Another approach for oxidative cleavage involves the use of Selectfluor™, which has been shown to be effective for the cleavage of THP protecting groups. organic-chemistry.org
The table below details key oxidative deprotection methods.
| Reagent System | Solvent | Temperature | Key Features |
| N-Bromosuccinimide (NBS), β-Cyclodextrin | Water (H₂O) | Room Temp | Environmentally friendly, high yields, β-cyclodextrin is recoverable. organic-chemistry.org |
| Selectfluor™ | - | - | Efficient for cleavage of THP groups. organic-chemistry.org |
Reactions Involving the Tetrahydropyranyl Ring System
Beyond its role as a protecting group, the tetrahydropyran (B127337) (THP) ring itself can participate in various chemical transformations. The THP ring is a common structural motif in many biologically important natural products, and as such, reactions that construct or modify this ring system are of significant interest in organic synthesis. rsc.orgresearchgate.net
Reactions involving the THP ring often proceed via the formation of an intermediate oxocarbenium ion, which is generated by the protonation of the ring oxygen followed by the loss of the substituent at the anomeric C2 position. total-synthesis.com This electrophilic intermediate is central to the mechanism of both protection and deprotection.
The THP ring can also be synthesized through various strategies, including intramolecular cyclizations of epoxy-alcohols, hetero-Diels-Alder reactions, and ring-closing metathesis. rsc.orgnih.gov While this compound is typically used as a starting material where the THP group is eventually removed, the principles of THP ring reactivity apply. For instance, in the presence of strong Lewis acids, aryl-substituted tetrahydropyrans can undergo nickel-catalyzed ring-opening cross-coupling reactions to form acyclic alcohols. acs.org
Stereochemical Implications in Reactivity and Transformations (if chiral)
The this compound molecule is chiral. The source of chirality is the C2 carbon of the tetrahydropyran ring, which is an acetal (B89532) carbon bonded to four different groups (the ring oxygen, a ring CH₂, the oxygen of the propanoic acid chain, and a hydrogen atom). The formation of this chiral center occurs when an alcohol, in this case, 3-hydroxypropanoic acid, reacts with 3,4-dihydropyran. wikipedia.org
This reaction creates a new stereocenter, and if the starting alcohol is achiral, a racemic mixture of two enantiomers will be formed. If the alcohol itself were already chiral, the reaction would result in a mixture of diastereomers. wikipedia.org The presence of these diastereomers can complicate purification and characterization processes.
The stereochemistry of the C2 carbon has significant implications for the reactivity of the molecule. The orientation of the substituent (the oxypropanoic acid group) can be either axial or equatorial. The relative stability of these conformations and the stereochemical outcome of reactions at the chiral center are influenced by both steric and electronic effects. acs.org
During reactions, if the bond to the chiral C2 carbon is broken, as in deprotection, the reaction proceeds through a planar, achiral oxocarbenium ion intermediate. total-synthesis.comlumenlearning.com Subsequent attack by a nucleophile (like water) can occur from either face of this intermediate, leading to a racemic or diastereomeric mixture of the product alcohol. lumenlearning.com However, in concerted reactions where the bond is broken and made in a single step, such as an SN2-type displacement at the C2 position, an inversion of configuration at the chiral center can be observed. libretexts.org The stereochemical outcome of any transformation involving the THP ring is thus highly dependent on the reaction mechanism. ochemtutor.com
Applications of 3 2 Tetrahydropyranyl Oxy Propanoic Acid As a Building Block in Complex Organic Synthesis
Role in Natural Product Total Synthesis
The construction of complex natural products often requires the strategic use of chiral building blocks to assemble intricate carbon skeletons with precise stereochemical control. 3-[(2-Tetrahydropyranyl)oxy]propanoic acid and its derivatives have proven to be instrumental in this endeavor, particularly in the synthesis of polyketides, macrolides, and polyethers.
Integration into Polyketide Frameworks
Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their biosynthesis often involves the iterative condensation of small carboxylic acid units. In the laboratory, synthetic chemists mimic this process by employing small, functionalized building blocks. The 3-hydroxypropionate (B73278) motif is a common structural unit found in many polyketides. Engineered biosynthesis pathways in microorganisms like Escherichia coli and Bacillus subtilis have been developed to produce 3-hydroxypropanoic acid as a precursor for polyketide synthesis.
In chemical synthesis, this compound serves as a stable and easily handled surrogate for 3-hydroxypropanoic acid. This allows for its incorporation into complex fragments that can be later elaborated into the final polyketide structure. The THP group effectively masks the hydroxyl functionality, preventing unwanted side reactions during chain elongation and modification steps.
Contributions to Macrolide and Polyether Syntheses
The utility of THP-protected building blocks extends to the synthesis of other complex natural products, including macrolides and polyethers. For instance, in the total synthesis of the potent cytotoxic agent phorboxazole B, a complex macrolide isolated from marine sponges, synthetic strategies have involved the coupling of large, highly functionalized fragments. While not always explicitly starting from this compound itself, the synthesis of key fragments often involves the use of THP-protected alcohol functionalities on three-carbon units, highlighting the importance of this protective group strategy in the assembly of such intricate molecules.
Similarly, the total synthesis of (-)-doliculide, a cytotoxic cyclodepsipeptide, involves the construction of a complex polyketide-derived chain. nih.gov The assembly of such chains often relies on the use of protected hydroxy acid building blocks to control stereochemistry and ensure compatibility with subsequent reaction steps. The principles of using protected 3-hydroxypropionate units are central to these syntheses.
Utility in Asymmetric Synthesis of Chiral Scaffolds and Stereocenters
The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals where biological activity is often dependent on the three-dimensional arrangement of atoms. The tetrahydropyranyl group in this compound introduces a new stereocenter, which can be a drawback as it leads to diastereomeric mixtures. nih.gov However, this feature can also be exploited in asymmetric synthesis.
While direct applications of this compound as a chiral auxiliary are not extensively documented, the underlying principle of using protected 3-hydroxypropanoic acid derivatives is a cornerstone of many stereoselective transformations. The development of organocatalytic domino reactions, for instance, allows for the stereoselective synthesis of complex chiral molecules like dihydropyrano[2,3-c]pyrazoles. These reactions often proceed through intermediates where stereochemical control is crucial, and the principles of manipulating protected hydroxyl groups are fundamental.
Application in the Synthesis of Medicinal Chemistry Intermediates and Precursors
The structural motif of 3-hydroxypropanoic acid is present in a variety of biologically active molecules and serves as a key intermediate in the synthesis of many pharmaceuticals. The THP-protected form, this compound, offers a stable and versatile platform for the construction of these important compounds.
For example, this building block can be envisioned as a precursor for the synthesis of non-natural amino acids and peptide-based therapeutics. The synthesis of novel arginine building blocks with increased lipophilicity for solid-phase peptide synthesis demonstrates the importance of modifying standard amino acids to improve their properties, a process that often involves the protection and manipulation of various functional groups. Similarly, the development of triamino acid building blocks with varying lipophilicities highlights the modular approach to creating novel peptide structures.
Furthermore, the synthesis of cyclic compounds with selective inhibitory action against specific cancer targets, such as KRAS, often involves the assembly of complex molecular frameworks from smaller, functionalized building blocks. The 3-hydroxypropanoic acid unit, protected as its THP ether, represents a potential starting point for the synthesis of side chains or core fragments of such inhibitors.
Development of Novel Synthetic Methodologies Utilizing this compound
While this compound is primarily used as a building block within established synthetic routes, the unique reactivity of the THP group itself has led to the development of new synthetic methods. The stability of the THP ether under many conditions, coupled with its predictable cleavage under acidic catalysis, makes it a reliable component in the design of new reaction sequences.
Methodologies for the protection of alcohols as THP ethers are well-established and continue to be refined. nih.gov The development of new catalysts and reaction conditions for both the formation and cleavage of THP ethers enhances the utility of building blocks like this compound. For instance, the ability to selectively deprotect a THP ether in the presence of other acid-sensitive groups is a valuable tool in complex molecule synthesis.
Contributions to Protecting Group Chemistry Methodology
The tetrahydropyranyl group is a classic and widely used protecting group for hydroxyl functionalities in organic synthesis. Its widespread application has led to a deep understanding of its stability and reactivity, contributing significantly to the broader field of protecting group chemistry.
The THP group is known for its stability towards strongly basic conditions, organometallic reagents, and hydrides, making it orthogonal to many other common protecting groups. nih.gov Numerous methods for the introduction of the THP group have been developed, utilizing a range of acid catalysts. nih.gov Similarly, a variety of conditions for its removal have been reported, from simple acidic hydrolysis to transacetalization in alcoholic solvents. nih.gov This extensive body of research provides synthetic chemists with a high degree of control and flexibility when using THP-protected building blocks like this compound.
The following table summarizes the key features of the tetrahydropyranyl (THP) protecting group, which is central to the utility of this compound.
| Feature | Description |
| Protection | The hydroxyl group of 3-hydroxypropanoic acid is protected as a tetrahydropyranyl (THP) ether. |
| Stability | Stable to a wide range of non-acidic conditions, including strong bases, organometallics, and hydrides. nih.gov |
| Cleavage | Readily cleaved under mild acidic conditions, such as aqueous acetic acid or with a catalytic amount of a strong acid in an alcohol solvent. nih.gov |
| Orthogonality | Can be selectively removed in the presence of many other protecting groups, allowing for complex synthetic strategies. |
| Chirality | The introduction of the THP group creates a new stereocenter, resulting in a diastereomeric mixture when reacting with a chiral alcohol. nih.gov |
Derivatives and Analogs of 3 2 Tetrahydropyranyl Oxy Propanoic Acid
Synthesis of Substituted 3-Tetrahydropyranyloxy Propanoic Acid Derivatives
The synthesis of derivatives of 3-hydroxypropanoic acid often involves the protection of the hydroxyl group, followed by modification of other parts of the molecule. The tetrahydropyranyl (THP) group is a common choice for this protection. However, the synthesis of derivatives can also be achieved by forming other ether linkages at the 3-position.
A general and widely used method for forming such ethers is the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. byjus.comwikipedia.org In the context of 3-hydroxypropanoic acid derivatives, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. khanacademy.org This alkoxide then acts as a nucleophile, attacking a primary alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comucalgary.ca This method is versatile and can be used to create a wide array of both symmetrical and asymmetrical ethers. byjus.comwikipedia.org
For instance, a related derivative, 3-(2-formylphenoxy)propanoic acid, was synthesized using the Williamson ether synthesis. In this case, the sodium salt of salicylic (B10762653) aldehyde (acting as the alkoxide precursor) was reacted with 3-chloropropanoic acid. This demonstrates the formation of an ether linkage at the 3-position of the propanoic acid chain, illustrating a key strategy for creating substituted derivatives.
The reaction conditions for the Williamson synthesis are typically conducted in solvents like acetonitrile (B52724) or N,N-dimethylformamide at temperatures ranging from 50-100 °C. byjus.com The choice of reactants is crucial; the reaction works best with primary alkyl halides to avoid competing elimination reactions that are common with secondary and tertiary halides. masterorganicchemistry.comwikipedia.org
Exploration of Alternative Protecting Groups for 3-Hydroxypropanoic Acid Derivatives
While the tetrahydropyranyl (THP) group is a useful acid-labile protecting group for the hydroxyl function of 3-hydroxypropanoic acid, a variety of other protecting groups are available, each with distinct stabilities and deprotection conditions. libretexts.org The selection of an appropriate protecting group is a critical step in multi-step organic synthesis, ensuring that the hydroxyl group remains inert during subsequent reactions. organic-chemistry.org
Alternative protecting groups for alcohols include silyl (B83357) ethers, benzyl (B1604629) ethers, and various other ether and ester-based groups. libretexts.org Silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are particularly popular. libretexts.org They are typically installed using the corresponding silyl chloride and a base and are removed by treatment with a fluoride (B91410) ion source (like tetrabutylammonium (B224687) fluoride) or acid. libretexts.orgwikipedia.org The steric bulk of the silyl group influences its stability, with TBDMS and TIPS being significantly more stable than TMS. libretexts.orgwikipedia.org
Benzyl (Bn) ethers are another common choice, offering robustness to many acidic and basic conditions. libretexts.org They are installed via Williamson ether synthesis and are uniquely cleaved by hydrogenolysis, a condition that leaves many other functional groups intact. libretexts.org This property makes them valuable in orthogonal protection strategies, where multiple protecting groups in a molecule can be removed selectively. organic-chemistry.org
The table below summarizes key characteristics of several alternative protecting groups compared to the THP group.
| Protecting Group | Abbreviation | Common Reagents for Removal | Key Characteristics |
| Tetrahydropyranyl | THP | Aqueous Acid | Acid-labile; stable to bases, organometallics, and hydrides. libretexts.org |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of acidic and basic conditions. libretexts.org |
| tert-Butyldimethylsilyl | TBDMS / TBS | F⁻ (e.g., TBAF), Acid | More stable than TMS; widely used. libretexts.orgwikipedia.org |
| Triisopropylsilyl | TIPS | F⁻ (e.g., TBAF), Acid | More sterically hindered and stable than TBDMS. libretexts.orgwikipedia.org |
| Methoxymethyl | MOM | Acid | Removed under acidic conditions. libretexts.org |
| Acetyl | Ac | Acid or Base | An ester protecting group; less stable than ethers. libretexts.org |
Structural Modifications and Their Impact on Synthetic Utility and Reactivity
One impactful modification is the introduction of specific functional groups to tailor the molecule for advanced material applications. For example, the synthesis of 3-(2-formylphenoxy)propanoic acid creates a molecule designed as a building block for asymmetric poly(p-phenylene vinylene) (PPV)-type oligomers. These materials are of interest for their non-linear optical (NLO) properties. The strategic placement of the carboxylic acid and formyl groups is intended to influence the crystal packing of the final material, which is a critical factor for achieving the desired electronic properties.
Another significant structural modification involves the cyclization of 3-hydroxypropanoic acid derivatives. The formation of macrocyclic esters from 3-hydroxypropanoic acid provides monomers for ring-opening polymerization (ROP). This synthetic route is an alternative pathway to produce high molecular weight poly(3-hydroxypropionic acid), a biodegradable polymer. The utility of the structural modification, in this case, is the creation of a monomer suitable for a controlled polymerization technique, overcoming limitations associated with direct condensation polymerization.
The table below outlines examples of structural modifications and their resulting impact on the molecule's utility.
| Structural Modification | Example Derivative | Impact on Synthetic Utility and Reactivity |
| Introduction of an Aryl Ether with a Formyl Group | 3-(2-Formylphenoxy)propanoic acid | Creates a building block for non-linear optical materials by influencing crystal packing. |
| Formation of Macrocyclic Esters | 3-Hydroxypropionate (B73278) macrocyclic ester | Enables the synthesis of high molecular weight biodegradable polymers via ring-opening polymerization. |
| Conversion to Tetrahydropyran (B127337) Derivatives | 2-Substituted-4-methyl-tetrahydropyranol | Serves as a key intermediate in the synthesis of fragrances, such as Florol, which has a lily-of-the-valley scent. researchgate.net |
| Introduction of an Amino Group | 3-Amino-tetrahydrofuran-3-carboxylic acid derivatives | Creates complex heterocyclic structures with potential applications as medicaments. |
Advanced Spectroscopic and Computational Investigations of 3 2 Tetrahydropyranyl Oxy Propanoic Acid
Conformational Analysis using Advanced Spectroscopic Techniques
The conformational preferences of the tetrahydropyran (B127337) ring in 3-[(2-Tetrahydropyranyl)oxy]propanoic acid are primarily governed by the anomeric effect and steric interactions. The THP ring typically adopts a chair conformation. The substituent at the C2 position, in this case, the -O-(CH₂)₂-COOH group, can be oriented in either an axial or equatorial position.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this analysis. In principle, the conformational equilibrium between the axial and equatorial conformers can be investigated using proton (¹H) and carbon-¹³ (¹³C) NMR. The coupling constants (J-values) between protons on the THP ring, particularly between H1 and the adjacent methylene (B1212753) protons, can provide insight into their dihedral angles and thus the ring's conformation. researchgate.netresearchgate.net For instance, a larger coupling constant is generally observed for diaxial protons compared to axial-equatorial or diequatorial protons.
While specific NMR data for this compound is not extensively reported in publicly available literature, studies on analogous 2-alkoxytetrahydropyrans provide a solid framework for what to expect. researchgate.netcomporgchem.com For many 2-substituted tetrahydropyrans, the equatorial conformer is preferred to minimize steric hindrance. researchgate.net However, the anomeric effect, which involves the delocalization of a lone pair of electrons from the ring oxygen into the antibonding σ* orbital of the C-O exocyclic bond, can stabilize the axial conformation. nih.govnih.gov The balance between these effects determines the predominant conformation.
Variable temperature NMR studies could be employed to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between the axial and equatorial conformers. researchgate.net By analyzing the changes in chemical shifts and coupling constants at different temperatures, the relative populations of the conformers can be determined.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Tetrahydropyran Derivatives
| Proton | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| H2 (anomeric) | 4.5 - 4.8 | The chemical shift is sensitive to the axial/equatorial orientation. |
| Other ring protons | 1.4 - 1.9 | Often appear as complex multiplets. |
Note: This table is illustrative and based on general knowledge of THP derivatives. Actual values for the target compound may vary.
Computational Chemistry Approaches for Reaction Mechanism Elucidation
Computational chemistry provides powerful tools to complement experimental studies by offering detailed insights into the structure, energetics, and reactivity of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.govnih.govresearchgate.net For this compound, DFT calculations can be used to:
Determine the relative energies of conformers: By optimizing the geometries of the axial and equatorial conformers, their relative stabilities can be calculated, providing a theoretical basis for the experimentally observed conformational preferences.
Analyze the anomeric effect: Natural Bond Orbital (NBO) analysis, a common tool used in conjunction with DFT, can quantify the hyperconjugative interactions responsible for the anomeric effect. nih.gov This would involve calculating the interaction energy between the lone pair orbitals of the ring oxygen and the σ* orbital of the exocyclic C-O bond.
Model reaction pathways: The hydrolysis of the THP ether, a key reaction for this class of compounds, can be modeled using DFT. organic-chemistry.org This involves locating the transition state for the reaction and calculating the activation energy, providing insights into the reaction mechanism and the factors influencing its rate. For example, the acid-catalyzed hydrolysis likely proceeds via protonation of the exocyclic oxygen, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion.
Predict spectroscopic properties: DFT calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed structures. mdpi.com
Table 2: Illustrative DFT-Calculated Energy Differences for 2-Substituted Tetrahydropyran Conformers
| Substituent | Method | ΔE (Axial - Equatorial) (kcal/mol) | Reference |
|---|---|---|---|
| -OCH₃ | B3LYP/6-31G* | 1.2 | nih.gov |
Note: This table presents example data for related compounds to illustrate the utility of DFT in determining conformational energies.
Molecular Dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in various solvents. mdpi.commdpi.comfrontiersin.org By simulating the motion of the molecule over time, MD can reveal:
Conformational landscapes: MD simulations can explore the potential energy surface of the molecule, identifying the most stable and frequently visited conformations of both the THP ring and the flexible side chain.
Solvent effects: The influence of the solvent on conformational preferences can be explicitly studied. For example, in a polar solvent, conformations with a larger dipole moment may be stabilized.
Chiroptical Spectroscopy and Chirality Assignment (if chiral)
The formation of the THP ether from an achiral alcohol and 3,4-dihydropyran introduces a new stereocenter at the C2 position of the tetrahydropyran ring, resulting in a racemic mixture of two enantiomers. organic-chemistry.orgwikipedia.org If the starting propanoic acid derivative were chiral, the reaction would produce a mixture of diastereomers.
Absolute configuration determination: By comparing experimentally measured ORD or CD spectra with those predicted by quantum chemical calculations (often using time-dependent DFT or TD-DFT), the absolute configuration (R or S) of a separated enantiomer could be determined.
Conformational effects on chiroptical properties: The chiroptical properties of a molecule are highly sensitive to its conformation. Therefore, these techniques can also be used as a probe for conformational changes.
The relationship between the helicity of the dihydropyran ring in related chromane (B1220400) structures and their specific optical rotations has been investigated, demonstrating the utility of these methods in stereochemical analysis.
Emerging Research Avenues and Future Perspectives
Sustainable and Green Chemistry Approaches to Synthesis and Transformation
The synthesis of 3-[(2-Tetrahydropyranyl)oxy]propanoic acid traditionally relies on the acid-catalyzed reaction of a 3-hydroxypropanoic acid precursor with 3,4-dihydro-2H-pyran (DHP). While effective, conventional methods often employ homogeneous acid catalysts that can be difficult to separate from the reaction mixture, leading to waste and potential product contamination. Current research is actively pursuing more sustainable alternatives that align with the principles of green chemistry.
Another promising green approach involves the use of Natural Deep Eutectic Solvents (NADESs) as both the solvent and the catalyst. researchgate.net Acidic NADESs, such as a mixture of choline (B1196258) chloride and malonic acid, have been shown to effectively promote the tetrahydropyranylation of various alcohols under mild conditions. researchgate.net This method is notable for its high selectivity, even with substrates containing multiple hydroxyl groups, and its compatibility with acid-sensitive functionalities. researchgate.net The sustainability of this approach is enhanced by the ability to easily recycle the NADES for several runs without a significant loss in catalytic activity. researchgate.net
Furthermore, research into solvent-free reaction conditions is gaining traction. Bismuth triflate, a relatively non-toxic and moisture-insensitive Lewis acid, has been demonstrated to efficiently catalyze the tetrahydropyranylation of alcohols and phenols without the need for a solvent. organic-chemistry.org This not only simplifies the reaction setup but also minimizes the environmental impact associated with solvent use and disposal. Similarly, the CeCl₃·7H₂O/NaI system has been reported as an effective catalyst for solvent-free tetrahydropyranylation. organic-chemistry.org
The deprotection of the THP group, to regenerate the hydroxyl functionality, is also being re-evaluated from a green chemistry perspective. While traditionally accomplished with aqueous acids, methods utilizing catalytic hydrogenation with palladium on carbon (Pd/C) in an alcohol solvent like ethanol (B145695) have been observed to cleave the THP ether. researchgate.net This is often attributed to the presence of trace acidic impurities in the commercial catalyst. researchgate.net Understanding and controlling such phenomena can lead to novel, one-pot deprotection strategies.
The following table summarizes some of the green catalysts being explored for tetrahydropyranylation reactions applicable to the synthesis of this compound.
| Catalyst Type | Specific Example | Key Advantages |
| Zeolites | H-beta Zeolite | Recyclable, mild reaction conditions, high yield. organic-chemistry.org |
| Supported Acids | Silica-supported Perchloric Acid | Heterogeneous, solvent-free conditions possible. organic-chemistry.org |
| Clay Catalysts | Montmorillonite K-10 | Inexpensive, environmentally benign. nih.gov |
| Lewis Acids | Bismuth Triflate | Low toxicity, air and moisture tolerant, solvent-free. organic-chemistry.org |
| NADESs | Choline chloride/malonic acid | Recyclable, acts as both solvent and catalyst. researchgate.net |
Integration into Automated Synthesis Platforms
The structural simplicity and synthetic accessibility of this compound make it an ideal candidate for integration into automated synthesis platforms. Flow chemistry, in particular, offers significant advantages for the production of this compound and its derivatives, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions. acs.orgrsc.org
Automated flow reactors can facilitate the precise control of reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the yield and purity of the target molecule. rsc.org For the synthesis of this compound, a flow setup could involve pumping a solution of the hydroxy acid precursor and DHP through a packed-bed reactor containing a solid-supported acid catalyst. acs.org This continuous process would allow for the efficient production of the desired product with minimal manual intervention.
Furthermore, the integration of in-line purification and analysis techniques, such as automated liquid-liquid extraction and HPLC, can enable the real-time monitoring and optimization of the reaction. chemrxiv.org This is particularly valuable for subsequent transformations of the carboxylic acid moiety. For example, the conversion of the carboxylic acid to amides, esters, or other functional groups can be performed in a continuous, multi-step sequence. acs.org The use of tube-in-tube gas-permeable membrane reactors has also been demonstrated for the efficient carboxylation of Grignard reagents in a flow system to produce carboxylic acids, a technology that could be adapted for derivatization reactions. durham.ac.uk
Automated platforms are also instrumental in accelerating the discovery of new derivatives and applications. By systematically varying the starting materials and reaction conditions in a high-throughput manner, vast libraries of compounds based on the this compound scaffold can be rapidly synthesized and screened for desired properties. chemrxiv.org
Exploration of Novel Catalytic Transformations
The tetrahydropyran (B127337) ring and the carboxylic acid group of this compound offer multiple sites for novel catalytic transformations. While the THP group is primarily known as a protecting group, its inherent structure as a cyclic ether presents opportunities for more complex chemical manipulations.
One area of exploration is the catalytic cleavage of the ether bond under specific conditions. For example, research on lignin (B12514952) model compounds has shown that NiMo sulfide (B99878) catalysts can cleave β-O-4 ether linkages through a dehydroxylation-hydrogenation strategy under non-oxidative conditions. rsc.org While this is a different type of ether linkage, it points towards the potential for developing selective catalysts that could cleave the C-O bond within the THP ring of this compound, potentially leading to new degradation pathways or the release of the protected alcohol under non-acidic conditions.
The carboxylic acid functionality is also a versatile handle for a wide range of catalytic reactions. Beyond standard esterification and amidation, advanced catalytic methods such as C-H activation adjacent to the carboxyl group or decarboxylative cross-coupling reactions could be explored. These methods would allow for the direct modification of the propanoic acid backbone, opening up pathways to novel molecular architectures.
Furthermore, the principles of asymmetric catalysis can be applied to reactions involving the THP moiety. For instance, the Prins cyclization, a powerful method for constructing tetrahydropyran rings, can be performed stereoselectively using chiral catalysts. beilstein-journals.orgnih.gov While this compound is typically synthesized from DHP, exploring the reverse reaction or related cyclization strategies with substituted precursors could provide access to enantiomerically enriched analogues.
Potential for Derivatization into Functional Materials Precursors
The bifunctional nature of this compound, possessing both a protected hydroxyl group and a reactive carboxylic acid, makes it an attractive precursor for the synthesis of functional materials, particularly biodegradable polymers. nih.govnih.gov
After deprotection of the THP group to reveal the 3-hydroxypropanoic acid, this monomer can be used in the synthesis of poly(3-hydroxypropionate) (P3HP), a member of the polyhydroxyalkanoate (PHA) family of biodegradable polyesters. However, the presence of the THP-protected hydroxyl group in the starting material allows for its use in the synthesis of functional poly(α-hydroxy acids). nih.govresearchgate.net These polymers are gaining significant attention for biomedical applications due to their biocompatibility and biodegradability. nih.govnih.gov
The carboxylic acid can be activated and polymerized, and the THP-protected hydroxyl groups along the polymer backbone can be deprotected post-polymerization to yield a functional polyester (B1180765) with pendant hydroxyl groups. These hydroxyl groups can then be further modified to attach drugs, imaging agents, or other bioactive molecules, or to tune the physical properties of the material, such as its hydrophilicity. nih.gov The ring-opening polymerization of O-carboxyanhydrides (OCAs) derived from amino acids has been a successful strategy for producing functional polyesters, and a similar approach could be envisioned for monomers derived from this compound. nih.govacs.org
The development of scalable and stereoselective polymerization methods is crucial in this context. Recent advances in the stereosequence-controlled polymerization of OCAs using redox-active metal complexes have enabled the synthesis of high-molecular-weight functional polyesters with enhanced mechanical properties. acs.org Applying such catalytic systems to monomers derived from this compound could lead to the creation of novel, resilient, and functional biomaterials.
Unexplored Reactivity Profiles and Stereoselective Pathways
The presence of a stereocenter at the C2 position of the tetrahydropyran ring in this compound introduces the possibility of diastereomers. wikipedia.org While often considered a complication in synthesis, this stereochemistry can be harnessed to direct the outcome of subsequent reactions. The exploration of diastereoselective reactions where the chiral THP group influences the stereochemical course of a reaction at another part of the molecule is a largely unexplored area for this specific compound. total-synthesis.com
Research into the stereoselective synthesis of substituted tetrahydropyrans has revealed a variety of powerful methods, including intramolecular Michael additions, hetero-Diels-Alder reactions, and Prins cyclizations, that can control the relative and absolute stereochemistry of the ring system. acs.orgacs.orgnih.gov These methodologies could be adapted to synthesize stereochemically defined analogues of this compound. For example, a one-pot sequential catalysis involving a Henry reaction followed by an oxa-Michael reaction has been used to create 2,6-cis-substituted tetrahydropyrans with high diastereoselectivity and enantioselectivity. acs.org
Furthermore, the conformational rigidity of the tetrahydropyran ring can be exploited to control the reactivity of the propanoic acid side chain. The spatial orientation of the side chain relative to the ring could influence its interaction with enzymes or catalytic sites, leading to selective transformations. Investigating these protecting-group-directed reactions could uncover new synthetic strategies and applications. researchgate.net
The following table highlights some stereoselective synthetic methods that could be relevant for creating chiral analogues of this compound.
| Synthetic Method | Key Features | Potential Application |
| Prins Cyclization | Formation of THP ring from a homoallylic alcohol and an aldehyde. Can be highly stereoselective. beilstein-journals.orgnih.gov | Synthesis of substituted THP precursors with defined stereochemistry. |
| Oxa-Michael Reaction | Intramolecular cyclization of a hydroxy-enone. Can be catalyzed by chiral catalysts. acs.orgwhiterose.ac.uk | Enantioselective synthesis of chiral THP-containing carboxylic acids. |
| Hetero-Diels-Alder | [4+2] cycloaddition to form a dihydropyran ring, which can be hydrogenated. acs.org | Access to a wide range of substituted THP structures. |
| Indium-mediated Cyclization | Reaction of homoallyl alcohols with aldehydes to form polysubstituted THPs with high diastereoselectivity. nih.gov | Control over multiple stereocenters in more complex analogues. |
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirms the THP group (δ 1.4–1.8 ppm for methylene protons) and propanoic acid backbone (δ 2.5–3.0 ppm for CH₂ groups) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns stereochemistry .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98%) and quantify residual solvents .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Models transition states for reactions like THP deprotection or nucleophilic substitution. For example, calculate activation energies for acid-catalyzed hydrolysis of the THP group .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvation of the propanoic acid group in aqueous vs. organic media) .
- Docking Studies : Predicts interactions with biological targets (e.g., enzyme active sites) by analyzing hydrogen bonding between the carboxylic acid group and residues .
What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Advanced Research Question
- Systematic Parameter Screening : Use design-of-experiments (DoE) to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .
- Kinetic Analysis : Compare rate constants under different conditions (e.g., Arrhenius plots for THP deprotection in acidic vs. neutral media) .
- Side-Reaction Profiling : LC-MS or GC-MS identifies byproducts (e.g., THP ring-opening products) to adjust protecting group strategies .
What are the common chemical reactions involving the tetrahydropyranyl ether group in this compound?
Basic Research Question
- Deprotection : Acidic hydrolysis (e.g., HCl in methanol) cleaves the THP group, regenerating the hydroxyl group .
- Oxidation : THP ethers resist oxidation, enabling selective oxidation of the propanoic acid chain with KMnO₄ or CrO₃ .
- Nucleophilic Substitution : The THP oxygen can participate in SN2 reactions with alkyl halides under basic conditions .
How does the stereochemistry of the tetrahydropyranyl moiety influence the biological activity of related propanoic acid derivatives?
Advanced Research Question
- Enantioselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to generate THP derivatives with defined stereochemistry. Compare IC₅₀ values in enzyme inhibition assays .
- X-ray Crystallography : Resolve crystal structures of protein-ligand complexes to correlate THP stereochemistry with binding affinity .
- Pharmacokinetic Studies : Assess bioavailability differences between diastereomers using in vitro permeability assays (e.g., Caco-2 cell monolayers) .
How can researchers optimize the stability of this compound under varying storage conditions?
Advanced Research Question
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and identify products with LC-MS .
- pH-Dependent Stability : Buffer solutions (pH 3–9) reveal hydrolysis rates, guiding formulation strategies (e.g., lyophilization for long-term storage) .
What role does the propanoic acid moiety play in modulating the compound’s solubility and reactivity?
Basic Research Question
- Solubility : The carboxylic acid group enhances water solubility at physiological pH (pKa ~4.8), enabling aqueous reaction conditions .
- Reactivity : Acts as a hydrogen-bond donor in catalytic cycles (e.g., esterification) or chelates metal ions in coordination complexes .
How do electronic effects of substituents on the THP ring influence the compound’s spectroscopic properties?
Advanced Research Question
- Substituent Screening : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to the THP ring. Compare ¹H NMR chemical shifts and IR carbonyl stretching frequencies .
- DFT Calculations : Correlate substituent Hammett parameters (σ) with calculated partial charges on the propanoic acid group .
What methodologies validate the compound’s role as a synthetic intermediate in multi-step organic syntheses?
Advanced Research Question
- Traceless Protecting Group Strategies : Demonstrate THP removal without side reactions (e.g., via TFA in dichloromethane) .
- Cross-Coupling Reactions : Use the propanoic acid as a directing group in Pd-catalyzed C-H activation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
